Cas no 1014072-77-5 (8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione)

8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a purine derivative with a modified heterocyclic structure, incorporating a 3,5-dimethylpyrazole moiety and a butyl side chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The presence of the pyrazole group enhances its binding affinity in biological systems, while the alkyl substituents improve solubility and stability. Its unique framework allows for further functionalization, making it valuable in the development of targeted inhibitors or bioactive molecules. The compound's well-defined chemical properties ensure reproducibility in research applications.
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione structure
1014072-77-5 structure
Product Name:8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
CAS No:1014072-77-5
MF:C15H20N6O2
MW:316.358302116394
CID:5059996
Update Time:2025-10-28

8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(3,5-dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
    • SBB085113
    • ST51079026
    • Z991556860
    • 7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
    • 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
    • Inchi: 1S/C15H20N6O2/c1-5-6-7-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23)
    • InChI Key: UIDBNYIEYWZQDW-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(N3C(C)=CC(C)=N3)N2CCCC)N(C)C(N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 487
  • XLogP3: 1.7
  • Topological Polar Surface Area: 85

8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione Pricemore >>

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Additional information on 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Professional Introduction to Compound with CAS No. 1014072-77-5 and Product Name: 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione

The compound identified by the CAS number 1014072-77-5 and the product name 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework of this compound incorporates multiple functional groups, including pyrazole, butyl, and methyl substituents, which contribute to its unique chemical properties and reactivity.

Recent research in the domain of medicinal chemistry has highlighted the importance of trihydropurine derivatives in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them valuable candidates for further investigation. The presence of a 3,5-Dimethylpyrazolyl moiety in the molecular structure suggests that this compound may possess properties similar to other pyrazole-based compounds, which are known for their anti-inflammatory, antiviral, and anticancer effects. The 7-butyl-3-methyl substituents further enhance the structural diversity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Studies have indicated that trihydropurine derivatives can interact with biological targets in ways that may lead to therapeutic benefits. For instance, these compounds have been shown to inhibit enzymes involved in DNA replication and repair, which could make them effective against certain types of cancer. Additionally, their ability to modulate inflammatory pathways suggests that they may be useful in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 3,5-Dimethylpyrazolyl group is particularly critical, as it serves as a key pharmacophore that interacts with biological targets. The butyl and methyl substituents are also important for stabilizing the molecule and enhancing its solubility in various solvents. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

In terms of biological activity, preliminary studies have demonstrated that this compound exhibits promising properties in vitro. It has shown inhibitory effects on several enzymes associated with disease pathways, including kinases and phosphodiesterases. These findings are particularly intriguing given the well-documented roles of these enzymes in cancer progression and inflammation. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects at the molecular level.

The development of new pharmaceutical agents relies heavily on understanding their interactions with biological systems. Computational modeling and molecular dynamics simulations have become indispensable tools in modern drug discovery. By using these techniques, researchers can predict how 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione will interact with target proteins and other biomolecules. This information can then be used to optimize the compound's structure for better efficacy and reduced side effects.

One area of particular interest is the potential use of this compound in combination therapy regimens. By pairing it with other drugs that target different aspects of a disease pathway, researchers hope to achieve synergistic effects that enhance treatment outcomes. Combination therapies have already proven successful in treating various conditions such as HIV/AIDS and certain types of cancer. The versatility of trihydropurine derivatives makes them ideal candidates for such approaches.

The safety profile of any new pharmaceutical agent is paramount before it can be considered for clinical use. Extensive preclinical studies are conducted to assess toxicity levels and identify potential adverse effects. These studies include acute toxicity tests, chronic toxicity evaluations, and genotoxicity assessments. The results from these studies provide critical data on whether a compound is safe enough to proceed to human trials.

The regulatory landscape for new drug approvals is stringent and requires rigorous evidence of safety and efficacy. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) play crucial roles in overseeing drug development processes. Companies must navigate complex regulatory requirements to bring new drugs to market successfully.

Future directions for research on 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione include exploring its potential applications in personalized medicine. By tailoring drug treatments to individual patients based on their genetic profiles or disease characteristics, researchers aim to improve treatment outcomes while minimizing side effects. Advances in genomics and proteomics have made it possible to identify biomarkers that can predict how patients will respond to specific therapies.

In conclusion,8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione, identified by CAS number 1014072-77-5, represents a promising candidate for further development in pharmaceuticals due to its unique structural features and potential biological activities.
Its synthesis involves sophisticated chemical techniques aimed at achieving high purity levels necessary for biological testing.
Preliminary studies indicate significant promise as an inhibitor against various disease-related enzymes.
Advanced computational methods are essential for understanding its interactions within biological systems.
Combination therapies hold great potential by leveraging its multifaceted mechanisms.
Rigorous safety evaluations are essential before clinical trials can commence.
Regulatory compliance ensures patient safety through stringent approval processes.
Personalized medicine approaches offer future opportunities by tailoring treatments based on individual patient profiles.
Overall,this compound exemplifies how innovative chemical design combined with rigorous scientific investigation can lead to breakthroughs in drug development.

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